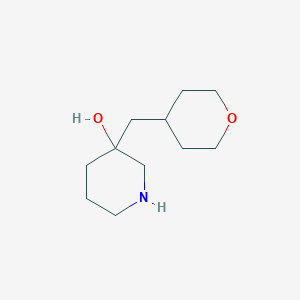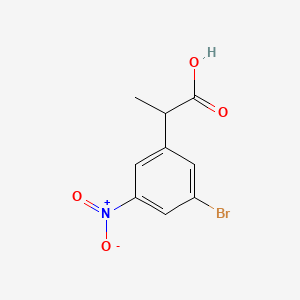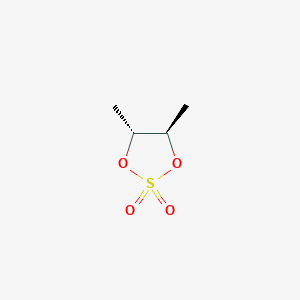
(4R,5R)-4,5-dimethyl-1,3,2-dioxathiolane 2,2-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4R,5R)-4,5-dimethyl-1,3,2-dioxathiolane 2,2-dioxide is an organic compound that belongs to the class of dioxathiolanes. This compound is characterized by a five-membered ring containing two oxygen atoms and one sulfur atom. The presence of the two methyl groups at the 4 and 5 positions, along with the dioxide functionality, makes this compound unique in its chemical structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5R)-4,5-dimethyl-1,3,2-dioxathiolane 2,2-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a diol with sulfur dioxide in the presence of a catalyst. The reaction conditions often require a specific temperature and pressure to ensure the formation of the desired dioxathiolane ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
(4R,5R)-4,5-dimethyl-1,3,2-dioxathiolane 2,2-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dioxide functionality to other sulfur-containing groups.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce thiols or sulfides.
Applications De Recherche Scientifique
(4R,5R)-4,5-dimethyl-1,3,2-dioxathiolane 2,2-dioxide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (4R,5R)-4,5-dimethyl-1,3,2-dioxathiolane 2,2-dioxide involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its chemical environment. The pathways involved often include redox reactions and the formation of transient intermediates that facilitate the compound’s biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4R,5R)-1,2-dithiane-4,5-diol: This compound shares a similar ring structure but differs in the presence of hydroxyl groups instead of the dioxide functionality.
(4R,5R)-4,5-dimethyl-1,3,2-dioxathiolane: Lacks the dioxide functionality, making it less reactive in certain chemical reactions.
Uniqueness
The presence of the dioxide functionality in (4R,5R)-4,5-dimethyl-1,3,2-dioxathiolane 2,2-dioxide imparts unique chemical reactivity and stability, distinguishing it from other similar compounds. This makes it particularly valuable in applications requiring specific redox properties and stability under various conditions.
Propriétés
Formule moléculaire |
C4H8O4S |
|---|---|
Poids moléculaire |
152.17 g/mol |
Nom IUPAC |
(4R,5R)-4,5-dimethyl-1,3,2-dioxathiolane 2,2-dioxide |
InChI |
InChI=1S/C4H8O4S/c1-3-4(2)8-9(5,6)7-3/h3-4H,1-2H3/t3-,4-/m1/s1 |
Clé InChI |
POVNYOLUWDFQOZ-QWWZWVQMSA-N |
SMILES isomérique |
C[C@@H]1[C@H](OS(=O)(=O)O1)C |
SMILES canonique |
CC1C(OS(=O)(=O)O1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


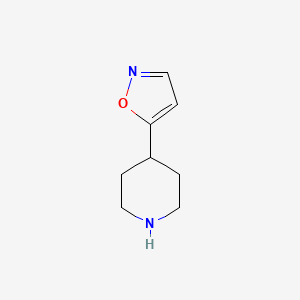

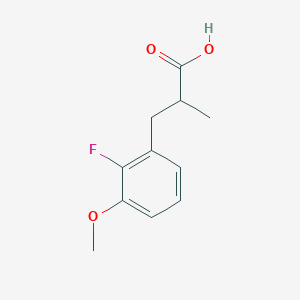

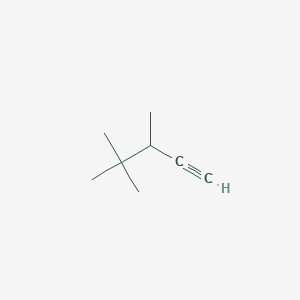


![(5E)-2-amino-5-(1,3-benzodioxol-5-ylmethylidene)-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile](/img/structure/B13586079.png)
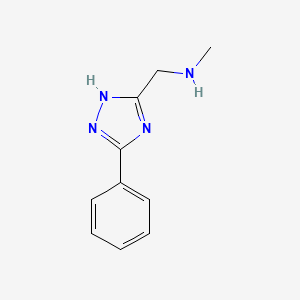
![2,2-Difluoro-1-[2-fluoro-3-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B13586112.png)
![2,6-Dimethylpyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B13586113.png)
